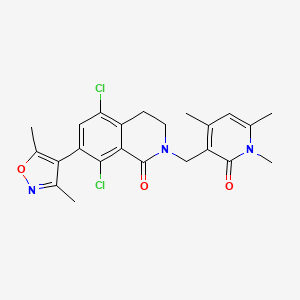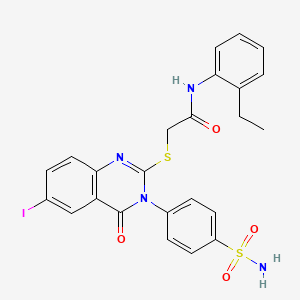
Caix/caxii-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caix/caxii-IN-1 is a compound that targets carbonic anhydrase IX and carbonic anhydrase XII, which are transmembrane proteins associated with cancer progression. These proteins play a crucial role in pH regulation and are often overexpressed in various cancer types, particularly in hypoxic tumor microenvironments .
Preparation Methods
Industrial Production Methods: Industrial production of Caix/caxii-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of specialized equipment and techniques to handle the compound safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Caix/caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Caix/caxii-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the catalytic properties of carbonic anhydrase IX and carbonic anhydrase XII.
Biology: Helps in understanding the role of these enzymes in cellular processes and their regulation under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for targeting cancer cells that overexpress carbonic anhydrase IX and carbonic anhydrase XII.
Industry: May have applications in the development of diagnostic tools and treatments for cancer .
Mechanism of Action
Caix/caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase IX and carbonic anhydrase XII. These enzymes are involved in the regulation of pH in cells, particularly in the acidic microenvironment of tumors. By inhibiting these enzymes, this compound disrupts the pH balance, leading to reduced cancer cell survival and proliferation .
Molecular Targets and Pathways: The primary molecular targets of this compound are carbonic anhydrase IX and carbonic anhydrase XII. The inhibition of these enzymes affects various pathways, including those involved in cellular adhesion, migration, and survival .
Comparison with Similar Compounds
Caix/caxii-IN-1 is unique in its dual targeting of carbonic anhydrase IX and carbonic anhydrase XII. Similar compounds include:
SLC-0111: A selective inhibitor of carbonic anhydrase IX.
N-3500: An impermeant sulfonamide inhibitor that targets carbonic anhydrase IX
These compounds differ in their specificity and mechanism of action, with this compound offering a broader inhibition profile by targeting both carbonic anhydrase IX and carbonic anhydrase XII .
Properties
Molecular Formula |
C24H21IN4O4S2 |
|---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[6-iodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21IN4O4S2/c1-2-15-5-3-4-6-20(15)27-22(30)14-34-24-28-21-12-7-16(25)13-19(21)23(31)29(24)17-8-10-18(11-9-17)35(26,32)33/h3-13H,2,14H2,1H3,(H,27,30)(H2,26,32,33) |
InChI Key |
KBHINLUAWWNHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


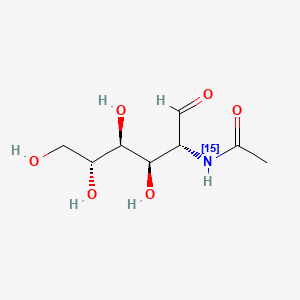
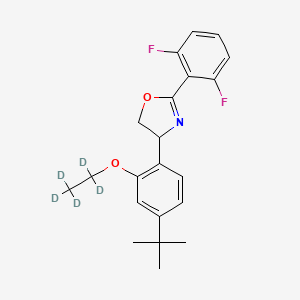

![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

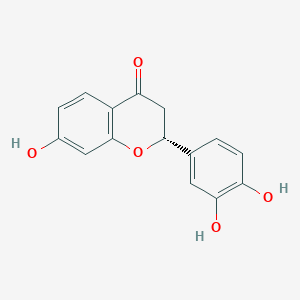
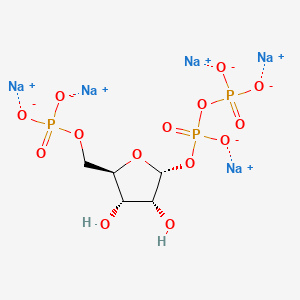
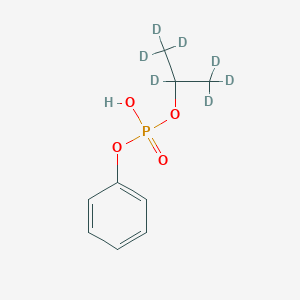
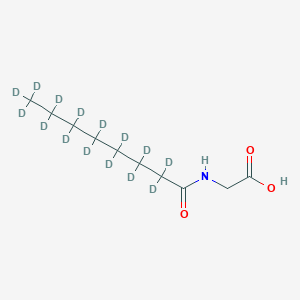

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
